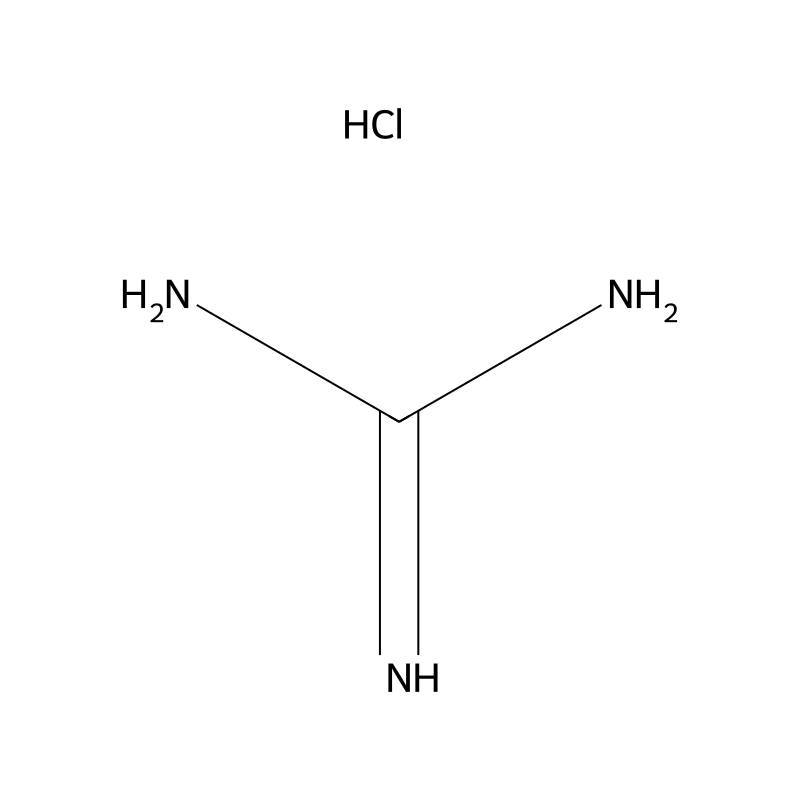

Guanidine hydrochloride

CH6ClN3

CH5N3.ClH

CH6ClN3

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

CH6ClN3

CH5N3.ClH

CH6ClN3

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Absolute Quantitation of Amyloid-beta (Aß) Isoforms in Plasma

Scientific Field: Biochemistry

Summary of Application: Guanidine hydrochloride is used to perform absolute quantitation of amyloid-beta (Aß) isoforms in plasma. This is crucial in the study of Alzheimer’s disease, where Aß isoforms play a significant role.

Methods of Application: The specific experimental procedures and technical parameters may vary, but generally involve the use of Guanidine hydrochloride in the extraction and purification process of Aß isoforms from plasma samples.

Results or Outcomes: The outcomes of these experiments provide quantitative data on the levels of different Aß isoforms in plasma, which can be critical in understanding and diagnosing Alzheimer’s disease.

Protein Carbonylation Assay

Scientific Field: Molecular Biology

Summary of Application: Guanidine hydrochloride is used in protein carbonylation assays. Protein carbonylation is a marker of oxidative stress in cells and tissues.

Methods of Application: The assay typically involves the reaction of protein carbonyls with 2,4-dinitrophenylhydrazine (DNPH) to form a Schiff base, which can be detected and quantified. Guanidine hydrochloride is used to denature the proteins and expose the carbonyl groups for reaction with DNPH.

Results or Outcomes: The results provide a measure of the level of protein carbonylation, which can be used to assess the level of oxidative stress in the sample.

Quantification of Glycosaminoglycans (GAG)

Summary of Application: Guanidine hydrochloride is used for the quantification of glycosaminoglycans (GAG), which are long unbranched polysaccharides consisting of a repeating disaccharide unit.

Methods of Application: The quantification typically involves the extraction of GAGs from the sample using Guanidine hydrochloride, followed by a colorimetric assay to measure the concentration of GAGs.

Results or Outcomes: The results provide a quantitative measure of the concentration of GAGs in the sample, which can be used in the study of various diseases and conditions where GAGs are involved.

Denaturation of Cow’s Milk Allergens

Scientific Field: Food Science

Summary of Application: Guanidine hydrochloride is used for the denaturation of cow’s milk allergens. This can be useful in the production of hypoallergenic milk products.

Methods of Application: The milk allergens are denatured by treating the milk with Guanidine hydrochloride, which disrupts the protein structure and reduces their allergenicity.

Results or Outcomes: The results show a reduction in the allergenicity of the milk, making it suitable for consumption by individuals with milk allergies.

Control in Antiviral Screening Tests with Coxsackievirus B3 (CVB3)

Scientific Field: Virology

Summary of Application: Guanidine hydrochloride is used as a control in antiviral screening tests with coxsackievirus B3 (CVB3). CVB3 is a significant human pathogen associated with meningitis, pericarditis, and myocarditis.

Methods of Application: In antiviral screening tests, Guanidine hydrochloride is used as a positive control due to its known antiviral activity against CVB3.

Results or Outcomes: The use of Guanidine hydrochloride as a control allows for the validation of the screening test and the comparison of the antiviral activity of other compounds.

RNA Isolation to Dissociate Nucleoproteins and Inhibit RNase

Summary of Application: Guanidine hydrochloride is used in RNA isolation to dissociate nucleoproteins and inhibit RNase. This is crucial in preserving the integrity of the RNA during the extraction process.

Methods of Application: The RNA isolation process typically involves the lysis of cells in the presence of Guanidine hydrochloride, which denatures proteins and inhibits RNase, an enzyme that degrades RNA.

Results or Outcomes: The result is the successful extraction of intact RNA, which can then be used in various downstream applications such as reverse transcription and polymerase chain reaction (PCR).

SARS-CoV-2 Molecular Diagnostics

Summary of Application: Guanidine hydrochloride is used in a storage buffer that inactivates infectious SARS-CoV-2 particles and supports viral RNA stability.

Methods of Application: The storage buffer containing guanidine hydrochloride is used to store samples containing SARS-CoV-2.

Results or Outcomes: The guanidine-hydrochloride-based storage buffer efficiently inactivates infectious SARS-CoV-2 particles and supports viral RNA stability.

Synthesis of Graphitic Carbon Nitride

Scientific Field: Materials Science

Summary of Application: Guanidine hydrochloride is used in the synthesis of graphitic carbon nitride, a metal-free polymeric semiconductor that has been attracting attention due to its ability to absorb visible light, high thermal and chemical stability, low cost synthesis, etc.

Methods of Application: The synthesis of graphitic carbon nitride is based on the polymerization of guanidine hydrochloride with melamine and guanidine hydrochloride with dicyandiamide.

Protein Renaturation

Summary of Application: Beyond denaturation, Guanidine Hydrochloride is instrumental in renaturing proteins, effectively restoring their active states.

Methods of Application: The specific experimental procedures and technical parameters may vary, but generally involve the use of Guanidine hydrochloride in the renaturation process of proteins.

Results or Outcomes: The outcomes of these experiments provide the restored active states of proteins, which can be critical in understanding and diagnosing various diseases.

SARS-CoV-2 Molecular Diagnostics

Guanidine hydrochloride is the hydrochloride salt of guanidine, a compound with the formula HNC(NH₂)₂. This colorless solid is highly soluble in water and exhibits strong basic properties. It is primarily known for its role as a chaotropic agent, which disrupts the structure of proteins and nucleic acids, making it a valuable tool in biochemical research and applications. Guanidine hydrochloride has a pKₐ of approximately 13.6, indicating its weak acidic nature due to the delocalization of positive charge across its nitrogen atoms .

The mechanism of GuHCl's action as a chaotropic agent is not fully understood, but it likely involves several factors. One key aspect is its ability to disrupt water structure by forming stronger hydrogen bonds with water molecules compared to the hydrogen bonds between water molecules themselves. This weakens the hydrophobic interactions and hydrogen bonds that stabilize protein and nucleic acid structures. Additionally, the positively charged guanidinium group can interact with negatively charged biomolecules, further destabilizing their structures.

In protein refolding studies, GuHCl likely acts by preventing the formation of incorrect intramolecular interactions while allowing the formation of the correct ones during the refolding process.

GuHCl is a potentially harmful compound and should be handled with care. It is irritating to the skin, eyes, and respiratory system.

- Safety precautions: Wear gloves, safety glasses, and a lab coat when handling GuHCl. Work in a well-ventilated fume hood to avoid inhalation. Avoid contact with skin and eyes. Wash hands thoroughly after handling.

- Disposal: Dispose of GuHCl according to local regulations for hazardous waste.

Additionally, it is used as a catalyst in reactions such as the Mannich reaction, facilitating the formation of β-amino carbonyl compounds under solvent-free conditions .

Guanidine hydrochloride exhibits significant biological activity. It is known to denature proteins at high concentrations (e.g., 6 M), leading to the loss of their secondary structures . Interestingly, at lower concentrations, it can act as a cation activator for enzymes such as tryptophan synthase, enhancing their activity while also modifying conformational states . Furthermore, it has therapeutic applications in treating muscle weakness associated with Eaton-Lambert syndrome by enhancing acetylcholine release at neuromuscular junctions .

The synthesis of guanidine hydrochloride typically involves the reaction of dicyandiamide with ammonium salts, followed by treatment with a base such as sodium methoxide. This two-step process leads to the formation of guanidinium salts, which can then be converted into guanidine hydrochloride through acidification . Alternative methods include condensation reactions involving bis-electrophiles to produce various guanidine derivatives .

Guanidine hydrochloride has diverse applications:

- Protein Denaturation: Widely used in biochemical studies to unfold proteins for analysis.

- Catalysis: Serves as an efficient catalyst in organic synthesis reactions.

- Pharmaceuticals: Utilized in treatments for certain neuromuscular disorders.

- Research: Employed in molecular biology techniques for nucleic acid extraction and purification.

Research indicates that guanidine hydrochloride interacts with various biomolecules, affecting their structure and function. For instance, it alters enzyme activities by changing conformational equilibria, which can modulate reaction rates and specificities . Its chaotropic properties also facilitate the solubilization of hydrophobic molecules, enhancing their bioavailability.

Guanidine hydrochloride shares similarities with several related compounds, each exhibiting unique properties:

| Compound | Structure | Key Properties | Unique Aspects |

|---|---|---|---|

| Urea | (NH₂)₂CO | Denatures proteins but less effective than guanidine hydrochloride | Less chaotropic than guanidine hydrochloride |

| Ammonium thiocyanate | NH₄SCN | Strong chaotropic agent | Used for protein denaturation but toxic |

| Sodium dodecyl sulfate | C₁₂H₂₅NaO₄S | Anionic surfactant that denatures proteins | Primarily used for membrane protein studies |

| Guanidinium thiocyanate | C(NH₂)₃SCN | Similar denaturing effects but different mechanism | More effective in nucleic acid extraction |

Guanidine hydrochloride stands out due to its dual role as both a chaotropic agent and an enzyme activator at low concentrations, making it versatile in both biochemical research and therapeutic contexts .

Thermodynamic Principles of Denaturation

GdnHCl destabilizes proteins by altering the equilibrium between native and unfolded states. The denaturation process follows a cooperative transition, where the free energy change (ΔG) between folded and unfolded states determines stability. Experimental studies using coiled-coil protein analogs demonstrate that GdnHCl masks electrostatic interactions critical for stability, unlike urea, which preserves these interactions [1]. For example, proteins with varying electrostatic attractions showed nearly identical midpoint denaturation concentrations ([GdnHCl]₁/₂ ≈ 3.5 M) but divergent urea sensitivities [1]. This indicates that GdnHCl’s ionic nature disrupts charge-based stabilizing forces, leading to uniform destabilization regardless of electrostatic design.

Thermodynamic parameters such as ΔG and cooperativity (σ) are temperature-dependent. For lysozyme, increasing temperature from 10°C to 60°C reduces cooperativity tenfold, broadening the transition region between native and denatured states [2]. The enthalpy of unfolding (ΔH₀ ≈ 58 kcal/mol) remains consistent across studies, highlighting the robustness of GdnHCl’s destabilizing effects under varying conditions [2].

Kinetics of Unfolding Processes

GdnHCl-induced unfolding occurs via multi-phasic kinetics. In actin, rapid transitions from native to unfolded states (within milliseconds) precede slower formation of off-pathway inactivated species [3]. Time-resolved fluorescence experiments reveal that initial chain compaction (≤37 μs) is followed by microsecond rearrangements of hydrophobic clusters, priming the protein for molten globule formation [7]. These sub-millisecond events underscore the complexity of early folding intermediates.

A two-stage mechanism dominates GdnHCl denaturation. First, GdnHCl binds the protein surface, forming a "dry molten globule" (DMG) with intact secondary structure but expanded dimensions [8]. Second, core solvation and global unfolding occur, driven by increased denaturant concentration [8]. This sequential process explains why GdnHCl’s effects are both concentration- and time-dependent.

Concentration-Dependent Denaturation Mechanisms

Denaturation efficiency scales with GdnHCl concentration. At low concentrations (1–2 M), partial unfolding exposes hydrophobic residues, while ≥3 M induces complete structural collapse [4]. For ovomucoid, 3.5 M GdnHCl generates a stable intermediate with residual native structure, whereas 6 M fully denatures the protein into a random coil [6]. The linear dependence of DMG population on [GdnHCl] highlights its role as a precursor to complete unfolding [8].

Comparative Mechanisms with Other Denaturants

Guanidine Hydrochloride versus Urea Denaturation Pathways

GdnHCl and urea differ fundamentally in their denaturation mechanisms. Urea preferentially destabilizes proteins with strong electrostatic interactions, as shown by coiled-coil analogs where urea’s midpoint concentrations ([urea]₁/₂) decreased from 7.4 M to 1.4 M as electrostatic attractions converted to repulsions [1]. In contrast, GdnHCl’s ionic properties neutralize electrostatic contributions, leading to uniform destabilization [1].

| Denaturant | Electrostatic Sensitivity | Midpoint Concentration Range | Cooperativity (σ) |

|---|---|---|---|

| GdnHCl | Low | 3–4 M | 10⁻³–10⁻⁶ |

| Urea | High | 1–8 M | 10⁻⁴–10⁻⁷ |

Table 1: Comparative denaturation profiles of GdnHCl and urea [1] [2] [8].

Specific Molecular Interactions in Denaturation

GdnHCl disrupts proteins through direct interactions:

- Solubilization of hydrophobic residues: GdnHCl’s chaotropic ions weaken hydrophobic interactions by enhancing water accessibility [4].

- Hydrogen bond disruption: Competitive hydrogen bonding with backbone amides destabilizes secondary structures [4].

- Surface binding: GdnHCl preferentially binds to native proteins, shifting equilibrium toward denaturation [8].

Urea, in contrast, primarily solvates the protein backbone without strong surface binding, leading to distinct unfolding pathways [1].

Differential Effects on Protein Secondary Structures

GdnHCl preserves secondary structure longer than urea. Circular dichroism studies show that the DMG state retains α-helical and β-sheet content despite global expansion [8]. Urea, however, promotes earlier secondary structure loss due to backbone solvation [1]. For example, lysozyme’s α-helices remain intact in 3 M GdnHCl but disintegrate in equivalent urea concentrations [2].

Multi-step Unfolding Processes

Intermediate State Formation

Intermediate states are hallmarks of GdnHCl denaturation. Ovomucoid transitions through a stable intermediate at 3.5 M GdnHCl, characterized by partial unfolding and retained native contacts [6]. Similarly, actin forms an unfolded intermediate before aggregating into inactivated species [3]. These intermediates exhibit distinct spectroscopic properties, such as altered fluorescence anisotropy and solvent perturbation spectra [3] [6].

Molten Globule States versus Aggregation

The molten globule (MG) state, a compact denatured form with residual secondary structure, is a key intermediate. Horse ferrocytochrome c forms an alkali-stable MG in GdnHCl, retaining heme coordination despite global unfolding [5]. Unlike aggregation-prone states, MGs remain soluble due to exposed hydrophilic residues [7]. Kinetic studies of monellin show that MG formation involves microsecond rearrangements of hydrophobic clusters, preventing aggregation [7].

Submillisecond Kinetic Analysis

Ultra-fast mixing techniques reveal that GdnHCl-induced unfolding initiates within microseconds. For RNase H, DMG formation occurs within 5 ms, followed by slower core solvation (≈100 ms) [8]. Multi-probe fluorescence resonance energy transfer (FRET) experiments on monellin detect three sub-millisecond processes: initial compaction (37 μs), hydrophobic cluster assembly (≈200 μs), and partial desolvation (≈500 μs) [7]. These events highlight the hierarchical nature of unfolding, where local structural changes precede global denaturation.

Site-Specific Protein Stabilization

Guanidine hydrochloride exhibits remarkable site-specific protein stabilization effects at low concentrations, which contrasts dramatically with its well-known denaturing properties at higher concentrations. The most extensively characterized example involves the Fyn SH3 domain, where guanidine hydrochloride at concentrations below 0.4 M significantly stabilizes the protein through a highly specific mechanism [1].

The stabilizing effect manifests as a dramatic five- to sixfold decrease in the unfolding rate of the domain, while the folding rate remains minimally affected. This behavior differs markedly from the effect of sodium chloride, which stabilizes proteins by accelerating the folding rate, indicating that the stabilizing mechanism of guanidine hydrochloride is not predominantly ionic in nature [1].

Nuclear Magnetic Resonance studies have revealed that guanidine hydrochloride binds specifically to a functionally important arginine-binding pocket on the domain surface. The binding site overlaps with regions that normally interact with arginine-containing ligands, suggesting that the guanidino moiety of guanidine hydrochloride can mimic arginine side chain interactions [1].

Other proteins demonstrate similar site-specific stabilization patterns. The Sho1 SH3 domain exhibits an even greater degree of stabilization, with a melting temperature increase of more than 7°C at 0.1 M guanidine hydrochloride. This domain is known to bind strongly to target peptides possessing arginine at specific positions, supporting the hypothesis that proteins with arginine-binding sites are particularly susceptible to guanidine-mediated stabilization [1].

Time-dependent binding studies using hen egg white lysozyme reveal that guanidine hydrochloride progressively replaces water molecules in the protein's first solvent shell. The number of water molecules decreased from 152 to 115 over time, demonstrating the protein's preference for guanidinium over water. Notably, guanidinium ions preferentially hydrogen bond with backbone carbonyl oxygen atoms rather than showing preference for apolar residues [2].

| Protein | Dissociation Constant (mM) | Stabilization Effect | Binding Site | Method |

|---|---|---|---|---|

| Fyn SH3 Domain | 90 | 5-6 fold decrease in unfolding rate | Arginine-binding pocket | NMR peak shift analysis |

| Sho1 SH3 Domain | Not Determined | >7°C increase in Tm at 0.1M GuHCl | Arginine-binding surface | Temperature melts |

| Hen Egg White Lysozyme | Not Determined | Time-dependent binding preference | Backbone carbonyl oxygens | X-ray crystallography |

| Lactic Dehydrogenase | Not Determined | Binding to native enzyme | Native enzyme form | Kinetic analysis |

| Aminoacylase | Not Determined | Recovery to 66% activity with HP-β-CD | Not specified | Activity measurements |

Binding Affinity and Dissociation Constants

Quantitative measurements of guanidine hydrochloride binding to proteins reveal highly specific interactions with dissociation constants significantly lower than nonspecific protein-denaturant interactions. The Fyn SH3 domain demonstrates a dissociation constant of 90 mM for guanidine binding, which is 18-fold lower than the previously reported value of 1.6 M for nonspecific interactions between proteins and guanidine hydrochloride [1].

Nuclear Magnetic Resonance chemical shift analysis provides detailed insights into binding affinity. Residues showing the largest chemical shift changes include those in the RT-Src loop and residue Y49 in the fourth β strand. Individual estimates for strongly shifting residues A12, R13, T14, E15, D17, and Y49 are within 40 mM of the mean dissociation constant value, indicating highly consistent binding behavior across the interaction surface [1].

Competitive binding studies demonstrate the specificity of guanidine-protein interactions. When guanidine hydrochloride competes with the Vsl12 target peptide for binding to the Fyn SH3 domain, the affinity decreases 25-fold at 0.4 M guanidine hydrochloride. Importantly, urea at 0.8 M concentration and sodium chloride at 0.4 M show no significant effects on binding affinity, confirming that the stabilizing effects are not due to general denaturant or ionic properties [1].

The relationship between guanidine hydrochloride and arginine in competitive binding shows a linear correlation with a slope indicating that arginine is approximately 2.3-fold more potent than guanidine hydrochloride in displacing target peptides. This difference likely arises from the aliphatic methylene groups present in arginine but absent in guanidinium, which contribute to hydrophobic packing interactions [1].

| Protein System | Dissociation Constant (mM) | pH Conditions | Temperature (°C) | Reference Method |

|---|---|---|---|---|

| Fyn SH3 Domain | 90 | 7.0 | 25 | NMR chemical shift |

| Vsl12 Peptide Competition | 25-fold decrease at 0.4M | 7.0 | 25 | Fluorescence binding |

| General Protein-GuHCl | 1600 | Not Specified | Not Specified | Literature value |

| Cytochrome c | Not Determined | 7.0 | 20 | Equilibrium unfolding |

| Ferrocytochrome c | Not Determined | 7.0 | 20 | CO dissociation kinetics |

Surface Area Exposure Effects

The stabilizing effects of guanidine hydrochloride correlate directly with changes in protein surface area exposure during folding transitions. Studies of the Fyn SH3 domain reveal that guanidine binding significantly alters the relationship between folding kinetics and surface area accessibility [1].

The activation energy for carbon monoxide dissociation from ferrocytochrome c increases substantially in the presence of guanidine hydrochloride, rising from 24.1 to 28.3 kcal/mol as guanidine concentration increases from 0.05 to 2.1 M. Similarly, urea causes an increase from 25.2 to 26.9 kcal/mol over a concentration range of 0.1 to 26.9 M. These increases in activation energy correspond to increases in activation entropy, suggesting that denaturant binding enhances the structural and energetic stability of the protein [3].

Analysis of the relationship between m-values and protein stability shows strong correlations between surface area changes and thermodynamic parameters. The m-value for guanidine chloride denaturation of surface-attached proteins is -6.1 ± 0.1 kJ·mol⁻¹·M⁻¹, indicating that each additional molar increase in guanidine chloride concentration shifts the equilibrium approximately 10-fold toward the unfolded state [4].

Surface-protein interaction studies demonstrate that guanidine hydrochloride can compete with surface effects on protein stability. When proteins are attached to chemically well-defined surfaces, the thermodynamic consequences of surface attachment are minimized in the presence of guanidine hydrochloride, suggesting that guanidine binding can counteract destabilizing surface interactions [4].

The excluded volume effects associated with surface attachment typically stabilize proteins, but in the presence of guanidine hydrochloride, these effects are balanced by specific binding interactions. For the FynSH3 domain attached to hydroxyl-terminated surfaces, the folding free energy differs by only 1.5 ± 1.8 kJ/mol from the bulk solution value, indicating minimal thermodynamic perturbation when guanidine is present [4].

Electrostatic potential maps reveal that guanidine hydrochloride interacts primarily with negatively charged regions on protein surfaces. Proteins exhibiting increased retention in chromatographic studies possess hydrophobic regions adjacent to negatively charged regions, allowing guanidine to simultaneously engage in competitive binding, charge neutralization, and enhanced hydrophobic interactions [5].

Refolding Methodologies in Research

Two-State Protein Refolding Models

Two-state protein refolding models utilizing guanidine hydrochloride provide fundamental insights into protein folding mechanisms and pathways. The classical example involves alpha-lactalbumin, which demonstrates a well-characterized two-stage refolding process when transitioning from guanidine-denatured states [6].

The refolding of alpha-lactalbumin from the fully unfolded state occurs through distinct stages: instantaneous formation of a compact intermediate with native-like secondary structure, followed by tight packing of preformed secondary structure segments to achieve the native conformation. This second stage represents the rate-determining step and is associated with acquisition of the specific structure necessary for calcium binding [6].

Under strongly native conditions, the observed refolding kinetics become complicated by the presence of a slow-folding species comprising approximately 10% of the unfolded population. The microscopic rate constants for both folding and unfolding directions can be evaluated from observed kinetics and equilibrium constants, revealing close linear relationships between activation free energies and denaturant concentration [6].

RNase H demonstrates a particularly interesting two-stage mechanism where guanidine chloride-induced unfolding begins with formation of a dry molten globular intermediate. This intermediate, characterized as an expanded form of the native protein with a dry core, forms within the 5-millisecond dead time of stopped-flow measurements. The formation of this intermediate appears counterintuitive because traditional chemical denaturation models rely on changes in solvent-accessible surface area, yet no notable surface area change occurs during dry molten globular formation [7].

Single-chain Fv fragments represent complex examples of two-state refolding where stepwise dialysis methods reveal multiple intermediate states. The gradual removal of guanidine hydrochloride using stepwise dialysis, combined with oxidizing reagents and L-arginine, results in highly efficient refolding. Circular dichroism and tryptophan fluorescence emission spectroscopies demonstrate that distinct secondary and tertiary structures form upon dialysis from 2 M to 1 M guanidine hydrochloride [8].

| Protein | Refolding Stages | Key Findings | Optimal Conditions | Activity Recovery |

|---|---|---|---|---|

| Alpha-lactalbumin | Two-stage: Compact intermediate → Native | Rate-determining secondary structure formation | pH 7.0, 25°C with Ca2+ | Complete folding pathway |

| RNase H | Two-stage with DMG intermediate | DMG formation within 5ms | GuHCl gradient | Structural characterization only |

| Single-chain Fv fragments | Stepwise dialysis with intermediates | L-arginine critical for pathway | 500mM L-arginine, pH 10 | 10% good HSQC spectra |

| Aminoacylase | Biphasic reactivation kinetics | Molten globule-like intermediate | Low concentration, low temperature | Recovery possible with additives |

| Glucose-6-phosphate dehydrogenase | Competition between refolding and aggregation | Concentration-dependent yield | Low protein concentration | Partial reactivation |

Integration with Complementary Reagents

The integration of guanidine hydrochloride with complementary reagents significantly enhances protein refolding efficiency and specificity. L-arginine emerges as a critical component in many refolding protocols, particularly for complex proteins containing disulfide bonds [8].

Stepwise dialysis systems incorporating both guanidine hydrochloride and L-arginine reveal two distinct refolding pathways depending on the presence of arginine. Without L-arginine, spontaneous folding at 1 M guanidine hydrochloride results in a structure where free thiol groups can access proper partners for correct disulfide linkage. However, the addition of L-arginine leads to formation of a partially folded intermediate without disulfide linkages, requiring subsequent oxidation steps [8].

The combination of oxidized and reduced glutathione with guanidine hydrochloride creates optimal redox conditions for protein refolding. Studies of recombinant plasminogen activator demonstrate that glutathione pairs at concentrations of 2-20 mM provide essential refolding enhancement effects. The highest refolding yield occurs with 500 mM L-arginine and a reduced-to-oxidized glutathione ratio of 10:1 at pH 10 [9].

Hydroxypropyl cyclodextrins represent novel additives that significantly promote guanidine hydrochloride-mediated protein refolding. Different cyclodextrin cavity sizes produce markedly different effects: hydroxypropyl-β-cyclodextrin gradually increases aminoacylase activity recovery to 66% at 75 mM concentration, while hydroxypropyl-α-cyclodextrin shows initial inhibitory effects followed by modest enhancement [10].

The kinetic analysis of cyclodextrin effects reveals differential impacts on reactivation phases. Both hydroxypropyl-β- and γ-cyclodextrins decrease the fast phase rate constant approximately 23-fold while having minimal effect on the slow phase rate constant. In contrast, hydroxypropyl-α-cyclodextrin does not affect the fast phase but slightly increases the slow phase rate constant [10].

Temperature and pH optimization in combination with guanidine hydrochloride provide critical control over refolding pathways. For recombinant plasminogen activator, the optimal solubilization condition involves 6 M guanidine hydrochloride at pH 10, while refolding requires careful pH control around 10 with precise additive concentrations [9].

Recovery of Enzymatic Activity

The recovery of enzymatic activity following guanidine hydrochloride denaturation varies significantly among different protein classes and strongly depends on refolding methodology and additive composition. Systematic studies reveal that both the extent of initial denaturation and the refolding conditions critically influence final activity recovery [11].

Aminoacylase represents a particularly challenging case where traditional refolding approaches typically fail due to extensive aggregation. However, using hydroxypropyl cyclodextrins as refolding enhancers, activity recovery improves from 36% without additives to 66% with 75 mM hydroxypropyl-β-cyclodextrin. The refolding process follows biphasic kinetics, with both fast and slow phases contributing to final activity recovery [10].

Ribonuclease A demonstrates pH-dependent refolding behavior when recovering from guanidine hydrochloride denaturation. At pH 6.0 and 25°C, only monophasic first-order reactions can be detected for both reactivation and refolding processes. However, at lower temperatures (0-10°C), both processes consist of two first-order reactions, with identical rate constants obtained for refolding and reactivation reactions [12].

Lactic dehydrogenase from pig muscle shows complex concentration-dependent effects during reactivation. Low concentrations of guanidine hydrochloride significantly affect the overall reactivation rate following dissociation and deactivation in various denaturants. The observed attenuation is proportional to guanidine concentration in the reactivation buffer, with yield but not rate being influenced by the extent of initial denaturation [11].

Uridine phosphorylase exhibits unique reactivation kinetics characterized by complex patterns including minima and maxima on kinetic curves. The initial reactivation rate after dilution follows second-order kinetics with respect to protein concentration, suggesting that rate-limiting reassociation of low-activity monomers into dimers precedes rapid hexamer formation. The second-order rate constant for reassociation is 3.0 × 10⁴ M⁻¹·sec⁻¹ under standard conditions [13].

Glutamate dehydrogenase provides insights into the relationship between quaternary structure and activity recovery. Only the hexameric form possesses enzymatic activity, and reconstitution of the hexamer with full activity from the trimeric form can be achieved by guanidine hydrochloride removal. However, recovery from dissociated forms produced at high denaturant concentrations shows exponential decrease with increasing incubation time, with time constants matching those for polypeptide chain unfolding [14].

| Enzyme | Initial Activity Recovery (%) | With Additives (%) | Key Additive | Refolding Method | Time Course |

|---|---|---|---|---|---|

| Aminoacylase | 36 | 66 | HP-β-CD (75mM) | Dilution | 2 hours |

| Ribonuclease A | Monophasic at pH 6.0 | Biphasic at 0-10°C | Temperature dependent | Dilution with substrate | Manual mixing |

| Lactic Dehydrogenase | Complete from trimeric form | Exponential decay at high GuHCl | Concentration dependent | Dialysis | Time-dependent decay |

| Uridine Phosphorylase | Complex kinetics | Second-order reactivation | Dilution method | Dilution | Rapid kinetics |

| Glutamate Dehydrogenase | Full activity from hexamer | Failed at high denaturant | Removal timing critical | Dialysis | Incubation dependent |

High-throughput structural studies demonstrate that guanidine hydrochloride-based refolding protocols can be effective for a significant fraction of small proteins. Denaturation and refolding experiments on proteins from multiple organisms show that 58% of small proteins found in insoluble fractions can be successfully refolded, with 10% yielding good heteronuclear single quantum coherence NMR spectra suitable for structural studies [15].

The success rate for enzymatic activity recovery correlates strongly with protein size, structural complexity, and the presence of cofactors or prosthetic groups. Metalloenzymes such as aminoacylase require particular attention to metal ion coordination during refolding, though studies suggest minimal effect of zinc ion presence on the refolding pathway itself [16].

Physical Description

HYGROSCOPIC CRYSTALLINE POWDER.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Density

LogP

Decomposition

Melting Point

UNII

Related CAS

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];

H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation]

Drug Indication

Therapeutic Uses

... Low-dose guanidine and pyridostigmine combination therapy /was used/ in 9 patients with LEMS /Lambert-Eaton myasthenic syndrome/ and ... its long-term safety and effectiveness /was analyzed/. In all patients, a liberal amount of pyridostigmine was used, while daily guanidine dose was kept below 1000 mg a day, and guanidine was given between pyridostigmine dosings. This combination therapy was used for 3 to 102 months (mean: 34.1 months) and improved clinical status in all patients. Although guanidine had to be discontinued due to severe gastrointestinal symptoms in 3 cases, no serious side reactions such as bone marrow suppressions or signs of renal insufficiency developed in any case ... /Guanidine hydrochloride/

Pharmacology

Mechanism of Action

Guanidine-induced alterations in substrate dependent kinetics of hepatic and renal succinate dehydrogenase (SDH) have been investigated under in vitro conditions. Guanidine hydrochloride (GuHCl) induced a mixed type of inhibition by decreasing the maximal velocity (Vmax) and increasing the Michaelis-Menten constant (Km). The competitive (Ki) and non-competitive (Ki) inhibitory constants ... showed that the inhibitory influence of GuHCl is more due to decreased enzyme substrate affinity rather than reduction in the active site density of the enzyme as revealed by low Ki values. /Guanidine hydrochloride/

Vapor Pressure

Pictograms

Irritant

Other CAS

Absorption Distribution and Excretion

Accumulation of specific guanidine compounds (GCs) has been related to neurological, cardiovascular, hematological, and immunological complications of renal failure ... The obvious increases of urea, guanidinosuccinic acid, creatinine, guanidine, methylguanidine, and N(G)N(G)-dimethylarginine (symmetrical dimethylarginine) seen in blood of oldest heterozygous and younger homozygous polycystic kidney disease (PKD) rats were largely within the same range as those found in the studied human PKD population, especially in patients with a glomerular filtration rate below 60 mL/min/1.73 sq m. The decreased levels of plasma guanidinoacetic acid seen at end-stage renal disease in homozygous and oldest heterozygous PKD/Mhm rats were also observed in serum of patients with a glomerular filtration rate below 20 mL/min/1.73 sq m ... /Guanidino compounds/

Brush-border membrane vesicles were prepared from donor human kidneys ... Uptake of (14)C-guanidine ... in the vesicles, as determined by rapid filtration, was significantly greater in the presence of an outwardly-directed proton gradient, at all early time points, than in the absence of the gradient ... Evidence was obtained suggesting that the transporter for guanidine is distinct from the previously described organic cation proton antiporter for TEA. /Tetraethylammonium/

The characteristics of guanidine uptake in brush-border membrane vesicles isolated from rabbit renal cortex were investigated. Guanidine uptake was markedly stimulated by an outwardly directed H+ gradient, resulting in a transient uphill transport. This stimulation was not due to an inside-negative, H+-diffusion potential because an ionophore-induced H+-diffusion potential and a K+-diffusion potential (both inside-negative) failed to enhance guanidine uptake. The H+ gradient itself appeared to be the driving force for the uptake ...

... The plasma, erythrocyte, and urinary concentration of guanidino compounds in 30 hemodialysis patients and 15 patients with chronic renal failure who had not undergone hemodialysis /were determined/ ... Plasma levels of taurocyamine, guanidinosuccinic acid, alpha-N-acetyl-L-arginine, creatine, guanidinobutyric acid, guanidine, and methylguanidine were significantly increased in patients with chronic renal failure with or without hemodialysis. In contrast, plasma guanidinoacetic acid concentrations were significantly decreased. Erythrocyte concentrations of creatinine, guanidinosuccinic acid, guanidine and methylguanidine were also markedly elevated. No correlation was observed between plasma creatinine concentration and erythrocyte concentration of guanidinosuccinic acid or methylguanidine. However, there was a significant correlation between plasma and erythrocyte methylguanidine, and between plasma and erythrocyte guanidinosuccinic acid. /Guanidino compounds/

For more Absorption, Distribution and Excretion (Complete) data for GUANIDINE (7 total), please visit the HSDB record page.

Metabolism Metabolites

Not metabolized. Half Life: 7-8 hours

Associated Chemicals

Creatinine;60-27-5

Wikipedia

Sapacitabine

Drug Warnings

Mild gastrointestinal disorders, such as anorexia, increased peristalsis, or diarrhea are early warnings that tolerance is being exceeded. These symptoms may be relieved by atropine, but nevertheless note should be taken of these symptoms and dosage reductions considered. Slight numbness or tingling of the lips and fingertips shortly after taking a dose of guanidine has been reported. This per se is not an indication to discontinue treatment and/or reduce dosage. /Guanidine hydrochloride/

Physicians should be given adequate precautions pertaining to the gastrointestinal side effects and the possibility of induced behavior disorders. /Guanidine hydrochloride/

Renal function may be affected in some patients receiving guanidine. Patients should therefore have regular urine examinations and serum creatinine determinations while taking this drug. Physicians should be given adequate precautions pertaining to the gastrointestinal side effects and the possibility of induced behavior disorders. Treatment should not be continued longer than necessary. /Guanidine hydrochloride/

For more Drug Warnings (Complete) data for GUANIDINE (11 total), please visit the HSDB record page.

Biological Half Life

Use Classification

Cosmetics -> Buffering

Methods of Manufacturing

(1) By heating calcium cyanamide with ammonium iodide. (2) By treating urea with ammonia under pressure.

Free guanidine can be isolated from guanidine salts by reaction with a strong base such as an alkali metal hydroxide or methoxide. After removal of the precipitated salt the free guanidine base is obtained as colorless, waxy, very hygroscopic crystals.

General Manufacturing Information

Textiles, apparel, and leather manufacturing

Other (requires additional information)

Guanidine, hydrochloride (1:1): ACTIVE

Storage Conditions

Interactions

Concurrent therapy with other drugs that may cause bone-marrow suppression should be avoided. /Guanidine hydrochloride/